(S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
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Overview
Description
(S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: The 4-fluoro-2-nitrophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom and a nitro group are added to the aromatic ring.
Coupling Reaction: The pyrrolidine ring is then coupled with the substituted aromatic ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.
Comparison with Similar Compounds
- (S)-3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride
- (S)-3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride
- (S)-3-(4-Methyl-2-nitrophenoxy)pyrrolidine hydrochloride
Comparison:
- Uniqueness: The presence of the fluoro group in (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride imparts unique electronic properties, enhancing its binding affinity and selectivity compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluoro derivative exhibits different reactivity patterns in substitution reactions due to the strong electron-withdrawing nature of the fluoro group.
- Applications: While all these compounds have similar core structures, the specific substituents influence their applications, with the fluoro derivative being more favored in medicinal chemistry due to its enhanced pharmacokinetic properties.
Properties
IUPAC Name |
(3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMWCHXMBORGT-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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